REACTION_SMILES
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[C:10]([c:11]1[cH:12][cH:13][cH:14][cH:15][cH:16]1)(=[O:17])[Cl:18].[C:1]([CH3:2])([CH3:3])([CH3:4])[NH:5][N:6]=[C:7]([CH3:8])[CH3:9].[Na+:20].[OH-:19]>>[C:1]([CH3:2])([CH3:3])([CH3:4])[N:5]([N:6]=[C:7]([CH3:8])[CH3:9])[C:10]([c:11]1[cH:12][cH:13][cH:14][cH:15][cH:16]1)=[O:17]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(Cl)c1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)=NNC(C)(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Type
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product
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Smiles
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CC(C)=NN(C(=O)c1ccccc1)C(C)(C)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |